molecular formula C8H4ClFN2 B12976069 4-Chloro-8-fluoro-1,6-naphthyridine

4-Chloro-8-fluoro-1,6-naphthyridine

Cat. No.: B12976069
M. Wt: 182.58 g/mol
InChI Key: UFJLTBDWAIVWLB-UHFFFAOYSA-N
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Description

4-Chloro-8-fluoro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a naphthyridine core with chlorine and fluorine substituents at the 4 and 8 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-fluoro-1,6-naphthyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-3-fluoropyridine with suitable reagents can lead to the formation of the desired naphthyridine core. The reaction typically requires the use of a base and a solvent, such as dimethylformamide, and is carried out at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-fluoro-1,6-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium-catalyzed coupling reactions are often employed, using reagents like aryl halides and boronic acids.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different biological activities and applications.

Scientific Research Applications

4-Chloro-8-fluoro-1,6-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-8-fluoro-1,6-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-fluoro-1,7-naphthyridine
  • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid

Uniqueness

4-Chloro-8-fluoro-1,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms at specific positions enhances its reactivity and potential biological activities compared to other naphthyridine derivatives .

Properties

Molecular Formula

C8H4ClFN2

Molecular Weight

182.58 g/mol

IUPAC Name

4-chloro-8-fluoro-1,6-naphthyridine

InChI

InChI=1S/C8H4ClFN2/c9-6-1-2-12-8-5(6)3-11-4-7(8)10/h1-4H

InChI Key

UFJLTBDWAIVWLB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=CN=CC2=C1Cl)F

Origin of Product

United States

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